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Compound of Interest

Compound Name: 3-Chloromandelic acid

Cat. No.: B098976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Chloromandelic acid, a significant molecule in synthetic and pharmaceutical chemistry. This

document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical

workflow for its spectroscopic analysis.

Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic

data for 3-Chloromandelic acid.

Table 1: ¹H NMR Spectroscopic Data

Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Solvent

-OH (Alcohol) ~5.9 Broad Singlet - DMSO-d₆

-COOH ~12.6 Broad Singlet - DMSO-d₆

H-α ~5.04 Singlet - DMSO-d₆

Aromatic Protons 7.29 - 7.43 Multiplet - DMSO-d₆
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Note: Precise chemical shifts and coupling constants for the aromatic protons are not readily

available in the public domain but are expected to show complex splitting patterns

characteristic of a 1,3-disubstituted benzene ring.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm) Solvent

C=O 170 - 185 Not Specified

C-α (CH-OH) 70 - 80 Not Specified

C-Cl 130 - 135 Not Specified

Aromatic C-H 125 - 130 Not Specified

Aromatic C (quaternary) 135 - 145 Not Specified

Note: Experimentally determined chemical shifts for each distinct carbon atom of 3-
Chloromandelic acid are not fully available in public databases. The ranges provided are

based on typical values for similar chemical environments.

Table 3: IR Spectroscopic Data
Functional

Group

Vibrational

Mode

Absorption

Range (cm⁻¹)
Intensity

Sample

Preparation

O-H (Carboxylic

Acid)
Stretching 2500 - 3300 Broad, Strong KBr Pellet

C-H (Aromatic) Stretching 3000 - 3100 Medium KBr Pellet

C=O (Carboxylic

Acid)
Stretching 1690 - 1760 Strong KBr Pellet

C=C (Aromatic) Stretching 1400 - 1600 Medium KBr Pellet

C-O

(Alcohol/Acid)
Stretching 1210 - 1320 Strong KBr Pellet

O-H (Alcohol) Bending 1395 - 1440 Medium KBr Pellet

C-Cl Stretching 600 - 800 Medium-Strong KBr Pellet
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Note: A specific peak list for 3-Chloromandelic acid is not publicly available. The provided

ranges are characteristic of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
Ionization Mode m/z

Relative Intensity

(%)
Assignment

Electron Ionization

(Predicted)
186/188 -

[M]⁺ (Molecular Ion,

with ³⁵Cl/³⁷Cl isotope

pattern)

169/171 - [M-OH]⁺

141/143 - [M-COOH]⁺

125 -
[M-COOH-Cl]⁺ or

[C₇H₆O]⁺

111/113 - [C₆H₄Cl]⁺

77 - [C₆H₅]⁺

Note: An experimental mass spectrum for 3-Chloromandelic acid is not readily available. The

data presented is a prediction based on common fragmentation patterns of aromatic carboxylic

acids.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-Chloromandelic
acid are not available in a consolidated source. However, the following sections describe

generalized procedures that are applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of 3-Chloromandelic acid (typically 5-20 mg for ¹H NMR and

20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5
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mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS),

may be added.

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 300,

400, or 500 MHz for ¹H).

¹H NMR Acquisition: A standard pulse program is used to acquire the free induction decay

(FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the

number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Data Processing: The acquired FID is processed by Fourier transformation, phasing, and

baseline correction. Chemical shifts are referenced to the solvent peak or an internal

standard.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid 3-Chloromandelic acid
(1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr)

powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The sample spectrum is then acquired over a typical range of 4000 to 400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the solid or a solution of 3-Chloromandelic acid is

introduced into the mass spectrometer, typically via a direct insertion probe or after

separation by gas chromatography (GC).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structure elucidation of 3-Chloromandelic acid.
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Sample Preparation

Spectroscopic Analysis

Data Analysis and Structure Elucidation

Synthesis/Purification of
3-Chloromandelic Acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Interpretation:
- Chemical Shift

- Multiplicity
- Coupling Constants

IR Data Interpretation:
- Functional Group Identification

MS Data Interpretation:
- Molecular Ion Peak

- Fragmentation Pattern

Structure Confirmation of
3-Chloromandelic Acid
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A flowchart of the spectroscopic analysis workflow.
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Spectroscopic Data

Structural Inference

¹H NMR:
- Aromatic protons (multiplet)

- Methine proton (singlet)
- Labile protons (broad singlets)

Presence of a
substituted benzene ring

Presence of a
-COOH group

Presence of an
-OH group

¹³C NMR:
- Carbonyl carbon

- sp³ carbon with -OH
- Aromatic carbons

IR:
- Broad O-H (acid)

- Strong C=O
- Aromatic C-H
- C-Cl stretch

Presence of a
-Cl atom

MS:
- Molecular ion with Cl isotope pattern

- Fragments [M-OH]⁺, [M-COOH]⁺

Connectivity established from
NMR and MS fragmentation

3-Chloromandelic Acid

Click to download full resolution via product page

Logical flow for structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloromandelic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098976#spectroscopic-data-nmr-ir-ms-of-3-
chloromandelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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